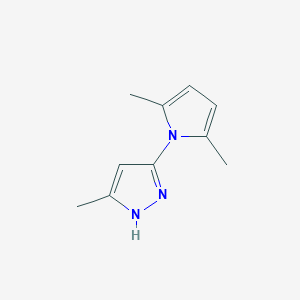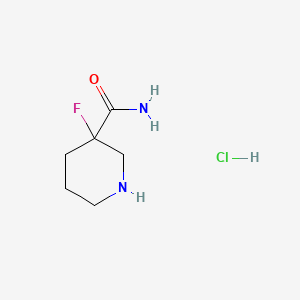
2,5,5-Trimethylmorpholine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5,5-Trimethylmorpholine hydrochloride is an organic compound that belongs to the morpholine family. Morpholines are heterocyclic amines that contain both amine and ether functional groups. This compound is characterized by the presence of three methyl groups attached to the morpholine ring, which significantly influences its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,5-Trimethylmorpholine hydrochloride typically involves the reaction of 2,5,5-Trimethylmorpholine with hydrochloric acid. The general procedure includes:
Starting Material: 2,5,5-Trimethylmorpholine.
Reagent: Hydrochloric acid.
Reaction Conditions: The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of automated systems can also help in maintaining the purity of the final product.
化学反応の分析
Types of Reactions
2,5,5-Trimethylmorpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides can be used under basic conditions.
Major Products
Oxidation: N-oxides.
Reduction: Parent amine.
Substitution: Alkylated morpholine derivatives.
科学的研究の応用
2,5,5-Trimethylmorpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of morpholine derivatives.
Biology: Employed in the study of enzyme mechanisms and as a buffer in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and as a corrosion inhibitor in industrial processes.
作用機序
The mechanism of action of 2,5,5-Trimethylmorpholine hydrochloride involves its interaction with various molecular targets. In biological systems, it can act as a ligand for certain enzymes, influencing their activity. The compound’s basic nature allows it to participate in proton transfer reactions, which can affect biochemical pathways.
類似化合物との比較
Similar Compounds
Morpholine: A simpler analog without the three methyl groups.
2,2,6-Trimethylmorpholine: Another trimethyl-substituted morpholine with different substitution patterns.
Uniqueness
2,5,5-Trimethylmorpholine hydrochloride is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound in various applications.
特性
分子式 |
C7H16ClNO |
|---|---|
分子量 |
165.66 g/mol |
IUPAC名 |
2,5,5-trimethylmorpholine;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-4-8-7(2,3)5-9-6;/h6,8H,4-5H2,1-3H3;1H |
InChIキー |
YZCIRQYNLHQCLU-UHFFFAOYSA-N |
正規SMILES |
CC1CNC(CO1)(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Thieno[3,2-b]pyridine-6,7-diamine](/img/structure/B13459313.png)

![Tert-butyl 1-(hydroxymethyl)-5-(4-methoxyphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13459328.png)



amino}methyl)-6-methylphenol](/img/structure/B13459352.png)

![2-{1,6-diazaspiro[3.3]heptan-1-yl}-N-methylacetamide dihydrochloride](/img/structure/B13459365.png)

![5-Isocyanatospiro[2.3]hexane](/img/structure/B13459378.png)
